physical and chemical properties of 1-bromo-3-(pentafluoroethyl)benzene
physical and chemical properties of 1-bromo-3-(pentafluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-bromo-3-(pentafluoroethyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical application and reactivity of this versatile building block.
Core Molecular and Physical Characteristics
1-Bromo-3-(pentafluoroethyl)benzene, with the empirical formula C₈H₄BrF₅, is a clear, colorless liquid at ambient temperature.[1] Its molecular structure, featuring a bromine atom and a pentafluoroethyl group on a benzene ring, imparts a unique combination of lipophilicity and electronic properties that are highly valuable in the design of novel bioactive molecules and functional materials.
Table 1: Key Physical and Chemical Properties [1][2][3][4][5]
| Property | Value | Source |
| CAS Number | 18739-03-2 | [5] |
| Molecular Formula | C₈H₄BrF₅ | [1][3] |
| Molecular Weight | 275.01 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Boiling Point | No data available | [4] |
| Density | No data available | |
| Predicted XlogP | 4.2 | [3] |
Synthesis and Spectroscopic Characterization
The synthesis of 1-bromo-3-(pentafluoroethyl)benzene is not widely detailed in readily accessible literature, suggesting its preparation may involve specialized methodologies. A plausible synthetic approach involves the introduction of the pentafluoroethyl group onto a brominated benzene derivative. One potential, though not explicitly documented for this specific isomer, is a Sandmeyer-type reaction on a corresponding aniline precursor, which has been used for pentafluoroethylation of arenes.
Due to the lack of specific experimental data in the searched literature, a detailed, validated protocol for the synthesis of 1-bromo-3-(pentafluoroethyl)benzene cannot be provided. However, a general workflow for a potential synthetic route is conceptualized below.
Figure 1: Conceptual workflow for the synthesis of 1-bromo-3-(pentafluoroethyl)benzene.
Spectroscopic Characterization:
While specific spectra for 1-bromo-3-(pentafluoroethyl)benzene are not widely published, the expected spectral characteristics can be inferred from the analysis of similar compounds.[2][6][7][8][9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The integration of these signals would confirm the presence of four aromatic hydrogens.[11]
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The carbons attached to the bromine and pentafluoroethyl groups would be significantly shifted, and the carbons bearing fluorine atoms would exhibit characteristic C-F coupling. Aromatic carbons typically resonate in the δ 120-150 ppm range.[11]
-
¹⁹F NMR: The fluorine NMR spectrum would be the most informative for confirming the presence and structure of the pentafluoroethyl group, likely showing two distinct multiplets corresponding to the -CF₂- and -CF₃ moieties with characteristic coupling patterns.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (275.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed for the molecular ion and bromine-containing fragments.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C-C in-ring stretching (around 1600-1400 cm⁻¹), and strong absorptions corresponding to C-F stretching vibrations of the pentafluoroethyl group.[2][10]
Chemical Reactivity and Applications in Drug Discovery
The reactivity of 1-bromo-3-(pentafluoroethyl)benzene is dictated by the interplay of the bromo and pentafluoroethyl substituents on the aromatic ring.
Reactivity Profile:
The carbon-bromine bond is a key reactive site, making the molecule a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Figure 2: Key cross-coupling reactions involving 1-bromo-3-(pentafluoroethyl)benzene.
Experimental Protocol: Illustrative Suzuki-Miyaura Coupling
This protocol is a generalized procedure for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like 1-bromo-3-(pentafluoroethyl)benzene. Note: This is a representative protocol and would require optimization for this specific substrate.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-3-(pentafluoroethyl)benzene (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Significance in Medicinal Chemistry:
The incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy to enhance their pharmacological properties.[12] The pentafluoroethyl group, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[13][14]
The 3-bromo-(pentafluoroethyl)phenyl moiety serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom provides a handle for introducing diverse functionalities through cross-coupling reactions, allowing for the rapid generation of compound libraries for high-throughput screening. The pentafluoroethyl group can act as a bioisostere for other chemical groups, potentially improving the drug-like properties of a lead compound.
Safety and Handling
As with any halogenated aromatic compound, 1-bromo-3-(pentafluoroethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly sealed.[15]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][15][16][17][18]
Conclusion
1-Bromo-3-(pentafluoroethyl)benzene is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a property-modulating pentafluoroethyl group makes it an attractive starting material for the construction of complex and functionalized molecules. While some of its physical properties are not yet fully characterized in the public domain, its potential for creating novel chemical entities with enhanced biological activity is clear. As the demand for sophisticated fluorinated compounds grows, the importance of intermediates like 1-bromo-3-(pentafluoroethyl)benzene is set to increase.
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